molecular formula C13H17BrN4S B6448777 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole CAS No. 2549063-12-7

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole

Cat. No.: B6448777
CAS No.: 2549063-12-7
M. Wt: 341.27 g/mol
InChI Key: CBNHDJFYHMSZRA-UHFFFAOYSA-N
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Description

The compound 5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole features a thiazole core substituted with two methyl groups at positions 2 and 2. The 5-position of the thiazole is linked to an azetidine ring, which is further functionalized with a 4-bromo-1H-pyrazole moiety via a methylene bridge. This structure combines heterocyclic diversity (thiazole, azetidine, and pyrazole) with bromine, a halogen known to enhance intermolecular interactions and bioactivity .

  • Nucleophilic substitution for azetidine functionalization.
  • Click chemistry or Sonogashira coupling for pyrazole-thiazole linkage .
  • Crystallographic characterization using SHELXL for structural validation .

Molecular weight is estimated at ~380–400 g/mol based on similar compounds (e.g., a chloro-substituted analog, CAS 1525598-55-3, has a molecular weight of 278.55 g/mol ).

Properties

IUPAC Name

5-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4S/c1-9-13(19-10(2)16-9)8-17-4-11(5-17)6-18-7-12(14)3-15-18/h3,7,11H,4-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNHDJFYHMSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₈BrN₅S
Molecular Weight 388.29 g/mol
CAS Number 2640958-02-5

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole and pyrazole moieties have shown promising activity against various bacterial strains.

Key Findings:

  • In vitro studies revealed that certain thiazole derivatives possess minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 6.25 to 25 µg/mL .

Antifungal Activity

The compound's structure suggests potential antifungal properties. Studies have indicated that thiazole derivatives can effectively inhibit the growth of fungi such as Candida albicans.

Case Study:
A specific derivative exhibited an MIC of 12.5 µg/mL against C. albicans, demonstrating its efficacy compared to standard antifungal agents .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies. These compounds have shown cytotoxic effects on several cancer cell lines.

Research Findings:

  • A study evaluated the cytotoxicity of thiazole derivatives against HeLa and A549 cancer cell lines, revealing IC₅₀ values as low as 0.51 µM for some derivatives, indicating stronger activity than traditional chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the pyrazole ring is believed to enhance its interaction with protein targets involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its azetidine-pyrazole-thiazole architecture. Key comparisons with analogs include:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound Thiazole + Azetidine + Pyrazole 4-Bromo-pyrazole, 2,4-dimethyl-thiazole ~380–400 Not reported (theoretical)
5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole Thiazole + Pyrazole 4-Bromo-pyrazole, 2-chloro-thiazole 278.55 Synthetic intermediate
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Thiazole + Pyrazole + Triazole Chlorophenyl, fluorophenyl, triazole ~500–550 Antimicrobial activity
5-{3-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-2,4-dimethyl-1,3-thiazole Thiazole + Pyrazole 4-Methoxyphenyl, 2,4-dimethyl-thiazole 299.39 Crystallized with COMT enzyme (PDB: 5K09)
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... Thiazole + Pyrazolopyrimidine Dimethylthiazole, pyrazolopyrimidine, fluorophenyl 531.3 (M+1) Kinase inhibition (implied)

Key Observations:

  • Azetidine vs. Triazole : The azetidine ring introduces conformational rigidity absent in triazole-containing analogs (e.g., ), which could influence pharmacokinetics.
  • Thiazole Substitution : 2,4-Dimethyl-thiazole (target) vs. 2-chloro-thiazole (CAS 1525598-55-3) alters electronic properties, with methyl groups increasing lipophilicity .

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